4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester
Description
4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester is a boronic ester derivative featuring a 1,2,4-oxadiazole-5-one ring fused to a phenyl group. The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, confers unique electronic and steric properties to the compound. This structure is commonly employed in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl systems in pharmaceuticals and materials science. The pinacol ester group enhances the stability and solubility of the boronic acid, facilitating handling and storage .
The compound’s design as a masked amidine prodrug has been explored in antifungal research, where the oxadiazole moiety acts as a hydrolytically labile protecting group for amidine functionalities .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BN2O4/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11-16-12(18)19-17-11/h5-8H,1-4H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYBXGRYCKDON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Borylation: The phenyl ring is then functionalized with a boronic acid group. This can be done using palladium-catalyzed borylation reactions, such as the Miyaura borylation, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Esterification: The final step involves the esterification of the boronic acid with pinacol to form the pinacol ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid ester group, leading to the formation of boronic acids or borates.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of catalysts such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield boronic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester is used as a building block for the synthesis of more complex molecules. Its boronic acid ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new drugs or diagnostic tools. The oxadiazole moiety is known for its bioactivity, and the boronic acid ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors or sensors.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Mechanism of Action
The mechanism of action of 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester involves its interaction with molecular targets through its functional groups. The boronic acid ester can form reversible covalent bonds with diols and other nucleophiles, which is useful in enzyme inhibition. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural Analogues
Substituent Variations on the Oxadiazole Ring
- 4-[5-(1-Phenylpentyl)-1,2,4-oxadiazol-3-yl]phenylboronic Acid (BC-1370) :
This analogue replaces the 5-oxo-4,5-dihydro group with a 1-phenylpentyl substituent, increasing hydrophobicity and steric bulk. Such modifications alter reactivity in cross-coupling reactions and may reduce solubility in polar solvents . - N1,N5-Bis[4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glutaramide: A bis-oxadiazole derivative designed as a prodrug for antifungal applications. The dual oxadiazole motifs enhance metabolic stability compared to mono-substituted analogues .
Boronic Ester Derivatives with Heterocyclic Substituents
- 4-(2-Oxo-1-pyrrolidinyl)phenylboronic Acid Pinacol Ester (CAS 1003309-09-8): Replaces the oxadiazole with a pyrrolidinone group. Molecular weight: 287.16 g/mol; density: 1.12 g/cm³ .
- 4-(9-Phenyl-9H-carbazol-3-yl)phenylboronic Acid Pinacol Ester :
Features a carbazole group, extending conjugation for applications in organic electronics. The aromatic system increases molecular weight (C28H25BN2O2) and alters UV-Vis absorption profiles .
Electron-Withdrawing and Electron-Donating Groups
- 3-Fluoro-4-(methoxycarbonyl)phenylboronic Acid Pinacol Ester (CAS 603122-52-7) :
The fluorine atom and methoxycarbonyl group enhance electrophilicity, accelerating cross-coupling rates. Purity: >97% (GC) .
Physicochemical Properties Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituent |
|---|---|---|---|---|---|
| Target Compound | C14H16BN3O4 | 307.11* | N/A | N/A | 5-Oxo-4,5-dihydro-1,2,4-oxadiazole |
| 4-(2-Oxo-1-pyrrolidinyl)phenylboronic ester | C16H22BNO3 | 287.16 | 478.0 | 1.12 | Pyrrolidinone |
| 3-Fluoro-4-(methoxycarbonyl)phenylboronic ester | C14H18BFO4 | 280.10 | N/A | N/A | Fluoro, methoxycarbonyl |
| BC-1370 | C19H20BN3O2 | 333.19 | N/A | N/A | 1-Phenylpentyl-oxadiazole |
| 4-(9-Phenylcarbazol-3-yl)phenylboronic ester | C28H25BN2O2 | 432.33 | N/A | N/A | Carbazole |
*Calculated based on analogous structures.
Biological Activity
The compound 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 245.07 g/mol. Its structure features a phenylboronic acid moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse pharmacological properties.
The biological activity of boronic acids often involves their ability to interact with biomolecules such as proteins and enzymes. The specific mechanisms through which This compound exerts its effects include:
- Enzyme Inhibition : Boronic acids can act as reversible inhibitors for serine proteases and other enzymes by forming covalent bonds with the active site.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways by modulating protein interactions and stability.
- Antioxidant Activity : Preliminary studies suggest that derivatives of oxadiazole possess antioxidant properties that may protect cells from oxidative stress.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows activity against certain bacterial strains. |
| Anti-inflammatory | Potential to reduce inflammation in animal models. |
| Antioxidant | May scavenge free radicals and reduce oxidative damage. |
1. Anticancer Activity
A study investigated the cytotoxic effects of various oxadiazole derivatives, including the target compound, on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM.
2. Antimicrobial Effects
Research has demonstrated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for both strains.
3. Anti-inflammatory Properties
In vivo studies using a carrageenan-induced paw edema model in rats showed that treatment with the compound significantly reduced swelling compared to control groups. Histological analysis revealed decreased inflammatory cell infiltration in treated tissues.
Q & A
Q. What are the common synthetic routes for preparing 4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenylboronic Acid Pinacol Ester, and what analytical techniques are used to confirm its purity and structure?
Answer: Synthesis typically involves Suzuki-Miyaura coupling between a boronic ester precursor and a functionalized 1,2,4-oxadiazole derivative. Key steps include protecting group strategies for the oxadiazole ring and optimizing reaction conditions (e.g., catalyst choice, temperature). Post-synthesis, purity is confirmed via HPLC (>95% by GC or HPLC) and structural validation through H/C NMR, FT-IR (for boronic ester B-O stretches), and mass spectrometry. X-ray crystallography may resolve ambiguities in stereochemistry or bonding, leveraging programs like SHELXL for refinement .
Q. How does the 1,2,4-oxadiazole ring influence the compound’s reactivity in cross-coupling reactions?
Answer: The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the boronic ester, facilitating transmetalation in Suzuki-Miyaura couplings. However, the oxadiazole’s sensitivity to acidic or oxidative conditions requires careful pH control (e.g., buffered aqueous phases) and inert atmospheres to prevent ring-opening side reactions. Stability studies indicate degradation above 170°C, necessitating low-temperature protocols for thermally demanding reactions .
Q. What are the recommended storage conditions and handling precautions for this compound?
Answer: The compound should be stored under anhydrous conditions at 2–8°C in a sealed, light-protected container. Handling requires inert gas (N/Ar) purging to prevent hydrolysis of the boronic ester. Safety protocols include PPE (gloves, goggles) due to potential skin/eye irritation, though acute toxicity data are limited. Fire hazards necessitate dry chemical extinguishers (e.g., sand, CO) .
Advanced Research Questions
Q. What challenges arise in optimizing reaction conditions for incorporating this compound into polymeric drug delivery systems, and how can contradictory solubility data be resolved?
Answer: The compound’s hydrophobicity (logP ~3.5) complicates integration into hydrophilic polymer matrices like PEG or cyclodextrins. Contradictory solubility data in polar vs. nonpolar solvents (e.g., DMSO vs. THF) may stem from batch-to-batch variations in pinacol ester purity. Strategies include:
Q. How does the boronic ester group’s stability under physiological conditions impact its use in biomedical applications, and what strategies mitigate premature hydrolysis?
Answer: The boronic ester undergoes hydrolysis at physiological pH (7.4), releasing boronic acid and pinacol. While this property enables ROS-triggered drug release (e.g., in HO-rich tumor microenvironments), premature hydrolysis in blood plasma reduces efficacy. Mitigation strategies:
Q. In crystallographic studies, how do structural variations (e.g., substituents on the oxadiazole ring) affect refinement outcomes when using SHELX software?
Answer: SHELXL excels in refining high-resolution data but struggles with disordered oxadiazole or boronic ester moieties. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
